molecular formula C8H9N3O B3040371 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine CAS No. 193683-64-6

2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B3040371
CAS No.: 193683-64-6
M. Wt: 163.18 g/mol
InChI Key: XURIMTZPPOXJBJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core with a hydroxyethyl substituent at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of appropriate amidines with saturated ketones under copper catalysis . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the formation of the imidazo[1,2-a]pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products:

Scientific Research Applications

2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but lacks the pyrimidine ring.

    Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents at the second position.

Uniqueness: 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and biological activity compared to other imidazo[1,2-a]pyrimidine derivatives .

Properties

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-5-2-7-6-11-4-1-3-9-8(11)10-7/h1,3-4,6,12H,2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURIMTZPPOXJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine
Reactant of Route 2
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine
Reactant of Route 4
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine
Reactant of Route 5
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine
Reactant of Route 6
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

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